[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-9(2)5-11(4-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBDPMTGMKNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Methanamine Group
There are two main approaches to introduce the methanamine group at the 4-position of the triazole ring:
3.1. Direct Use of Propargylamine
- Using propargylamine as the alkyne component in the CuAAC reaction directly installs the methanamine group at the 4-position of the triazole ring.
- This method simplifies synthesis by combining ring formation and amine introduction in one step.
3.2. Post-Cycloaddition Functionalization
- If propargyl alcohol or protected alkynes are used, the hydroxyl group can be converted to the amine via substitution reactions such as Mitsunobu reaction or via mesylation/tosylation followed by nucleophilic substitution with ammonia or amines.
- This approach allows for protection/deprotection strategies to improve reaction yields and purities.
Alternative Synthetic Routes
4.1. Buchwald–Hartwig Amination
- The Buchwald–Hartwig cross-coupling reaction can be employed for N-arylation of 5-amino-1,2,3-triazoles with aryl halides to form N-arylamino-triazole derivatives.
- This method involves palladium catalysis under inert atmosphere, with strong bases and elevated temperatures (ca. 120 °C).
- While this method is more general for N-arylamino-triazoles, it can be adapted for the synthesis of substituted triazoles like [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine if the appropriate halo-triazole and amine precursors are available.
4.2. Microwave-Assisted Synthesis
- Microwave irradiation has been used to accelerate the formation of triazole derivatives, especially in reactions involving succinimide intermediates.
- This method can enhance yields and reduce reaction times but is more commonly applied to 1,2,4-triazole systems and related compounds.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC with Propargylamine | 3,5-Dimethylphenyl azide, propargylamine, Cu(I) catalyst | RT to 60 °C, aqueous-organic solvent, 4-24 h | High regioselectivity, mild conditions, one-step amine introduction | Requires azide synthesis, potential safety concerns with azides |
| CuAAC with Propargyl Alcohol + Amination | 3,5-Dimethylphenyl azide, propargyl alcohol, Cu(I) catalyst, amination reagents | Stepwise: cycloaddition then substitution | Flexibility in functional group manipulation | Multi-step, longer synthesis time |
| Buchwald–Hartwig Amination | 5-Amino or halo-1,2,3-triazole, aryl halide, Pd catalyst, base | 120 °C, inert atmosphere, 18 h | Broad substrate scope, good yields | Requires expensive catalysts, high temperature |
| Microwave-Assisted Synthesis | Succinimide intermediates, amines | Microwave irradiation, short time | Rapid synthesis, improved yields | Limited to specific triazole types |
Summary and Recommendations
The preparation of this compound is best achieved via copper(I)-catalyzed azide-alkyne cycloaddition using 3,5-dimethylphenyl azide and propargylamine. This method provides a straightforward, high-yielding, and regioselective route to the target compound. Alternative methods such as Buchwald–Hartwig amination and microwave-assisted syntheses offer additional strategies depending on available starting materials and desired functional group manipulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial cell membranes and enzymes.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can form coordination bonds with metal ions, influencing enzymatic activity. The methanamine group can interact with biological receptors, modulating their function. The compound’s overall effect is determined by its ability to bind to these targets and alter their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Biological Activity
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 1251096-65-7) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure consisting of a triazole ring linked to a 3,5-dimethylphenyl group and a methanamine moiety. The biological significance of this compound is rooted in its ability to interact with various biological targets, leading to diverse pharmacological effects.
The compound's molecular formula is C11H14N4, with a molecular weight of 218.26 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The triazole ring can form coordination bonds with metal ions in enzymes, influencing their catalytic activity.
- Receptor Modulation : The methanamine group may interact with various biological receptors, modulating their function and leading to therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For example:
- MIC Values : The minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus was found to be 62.5 µg/mL and 78.12 µg/mL respectively.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 60 µg/mL to 70 µg/mL in COX inhibition assays.
Anticancer Activity
Preliminary studies suggest potential anticancer effects:
- Cell Lines Tested : The compound exhibited antiproliferative effects against HeLa and A549 cell lines with IC50 values of approximately 226 µg/mL and 242.52 µg/mL respectively.
Comparative Analysis
To understand the uniqueness of this compound compared to other triazole derivatives, a comparison table is provided below:
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µg/mL) |
|---|---|---|---|
| This compound | Structure | 62.5 (E. coli) | 60 |
| [1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | Structure | 70 (E. coli) | 80 |
| [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine | Structure | 55 (E. coli) | 75 |
Case Studies
Recent studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:
Study 1: Synthesis and Antibacterial Evaluation
A study synthesized several triazole derivatives and evaluated their antibacterial activities against clinical isolates of E. coli. The results indicated that modifications in the phenyl group significantly enhanced antibacterial potency.
Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of triazole derivatives in animal models of inflammation. The compounds demonstrated significant reduction in edema compared to control groups.
Q & A
Q. Basic Research
- ¹H/¹³C NMR : Confirm regioselectivity of triazole formation (e.g., 1,4-disubstitution vs. 1,5-isomer). Peaks at δ 7.5–8.0 ppm (triazole protons) and δ 2.4 ppm (methyl groups on aryl) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
How to resolve discrepancies in reported biological activity data across different studies?
Advanced Research
Contradictions in IC₅₀ values (e.g., 3.20 μM vs. 5.29 μM for similar derivatives) may stem from:
- Assay conditions : Variations in cell passage number, serum concentration, or incubation time.
- Compound purity : Residual copper from synthesis can inhibit cell growth, necessitating strict QC via HPLC (>98% purity) .
- Target specificity : Off-target effects (e.g., kinase promiscuity) require counter-screening against non-cancerous cell lines (e.g., HEK293T) .
What are the considerations for designing derivatives to enhance pharmacokinetic properties while maintaining efficacy?
Q. Advanced Research
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising blood-brain barrier penetration .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl to resist CYP450 oxidation .
- Prodrug strategies : Mask the primary amine as a carbamate or Schiff base to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
